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molecular formula C16H23NO4 B3138287 Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate CAS No. 4512-31-6

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Cat. No. B3138287
M. Wt: 293.36 g/mol
InChI Key: LLSVSFBSNRNHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778953B2

Procedure details

To a solution of N-[(benzyloxy)carbonyl]-2-methylalanine (1 g, 4.21 mmol) in DCM (10 ml anhydrous), cyclohexane (10 ml) at 0° C. under nitrogen was added boron trifluoride diethyl etherate (7.7 μl, catalytic). tert-Butyl 2,2,2-trichloroacetimidate (1.51 ml, 8.43 mmol) in cyclohexane (10 ml) was then added slowly over 30 minutes before allowing to warm to RT. Reaction was allowed to stir at RT for 16 hours. To the crude reaction mixture was added 190 mg of NaHCO3 and the reaction filtered. The mother liquors were concentrated in vacuo. The crude extract was purified by column chromatography (10% EtOAc in heptane) to yield the desired product (0.863 g, 70% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C:12]([CH3:17])([C:14]([OH:16])=[O:15])[CH3:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(F)(F)F.CCOCC.ClC(Cl)(Cl)C(=N)O[C:31]([CH3:34])([CH3:33])[CH3:32].C([O-])(O)=O.[Na+]>C(Cl)Cl.C1CCCCC1>[CH2:1]([O:8][C:9]([NH:11][C:12]([CH3:17])([C:14]([O:16][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:15])[CH3:13])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C)(C(=O)O)C
Name
Quantity
7.7 μL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
1.51 mL
Type
reactant
Smiles
ClC(C(OC(C)(C)C)=N)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
190 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
To the crude reaction mixture
FILTRATION
Type
FILTRATION
Details
the reaction filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The crude extract
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (10% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C)(C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.863 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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